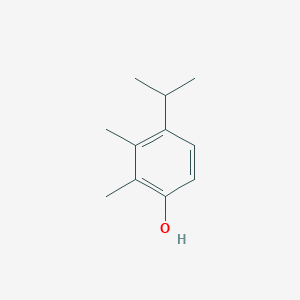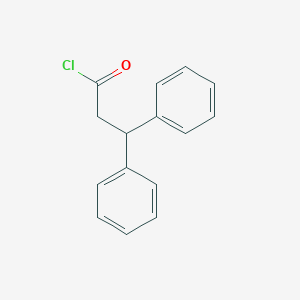
Imidapril tert-Butyl Ester
Descripción general
Descripción
Imidapril tert-Butyl Ester is a biochemical compound used for proteomics research . It has a molecular formula of C24H35N3O6 .
Synthesis Analysis
The synthesis of Imidapril tert-Butyl Ester involves a selective de-alkylation process in its penultimate stage . A new method for its hydrolysis with sulfuric acid in 1, 4-dioxane has been developed, resulting in a product that is more stable than regular .Molecular Structure Analysis
Imidapril tert-Butyl Ester contains a total of 69 bonds; 34 non-H bonds, 10 multiple bonds, 12 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 esters (aliphatic), 1 urea (-thio) derivative, 1 secondary amine (aliphatic), and 1 imide (-thio) .Chemical Reactions Analysis
The reaction of 2-phenylacetonitrile with tert-butyl hydroperoxide (TBHP) was chosen as a model reaction for optimization of the reaction conditions .Physical And Chemical Properties Analysis
The molecular weight of Imidapril tert-Butyl Ester is 461.55 g/mol . It contains a total of 68 atoms, including 35 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 6 Oxygen atoms .Aplicaciones Científicas De Investigación
Medicine: Antihypertensive Drug Development
Imidapril tert-Butyl Ester: is a precursor in the synthesis of Imidapril Hydrochloride , an ACE inhibitor used to treat hypertension . The ester form allows for selective de-alkylation, leading to a more stable final product. This stability is crucial for developing effective antihypertensive medications that can withstand long-term storage and distribution.
Polymer Science: Low-Dielectric Polyimide Films
In the realm of polymer science, Imidapril tert-Butyl Ester contributes to the creation of low-dielectric polyimide films . These films are essential in the microelectronics industry for insulation layers, buffer coatings, and passivation layers. The tert-butyl group enhances the free volume of the molecular chain, reducing interaction between chains and resulting in a lower dielectric constant.
Material Engineering: Microelectronics Industry
The tert-butyl group’s introduction into polyimide films significantly impacts material engineering, particularly in the microelectronics industry . It aids in producing materials with high thermal stability, mechanical strength, and hydrophobic properties, which are vital for the next generation of electronic devices.
Biochemistry: Protecting Group in Synthesis
In biochemistry, Imidapril tert-Butyl Ester serves as a protecting group during the synthesis of various biochemical compounds . Its stability against nucleophiles and reducing agents makes it an excellent choice for protecting carboxylic acids during peptide synthesis.
Pharmacology: Drug Stability and Efficacy
The tert-butyl ester form is instrumental in pharmacology for improving the stability and efficacy of drugs . It allows for controlled de-esterification, which is a critical step in the synthesis of stable drug forms, such as Imidapril Hydrochloride, ensuring consistent therapeutic effects.
Environmental Science: Sustainable Synthesis
Imidapril tert-Butyl Ester: plays a role in environmental science by enabling a sustainable synthesis process for organic compounds . Flow microreactor systems that incorporate the tert-butoxycarbonyl group offer a more efficient and versatile method, reducing the environmental impact compared to traditional batch processes.
Safety And Hazards
Direcciones Futuras
Recent advances in the transesterification of β-keto esters, which is relevant to the formation of tert-butyl esters, have led to the development of a variety of different approaches . This includes methodologies with minimal environmental impact . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research involving Imidapril tert-Butyl Ester .
Propiedades
IUPAC Name |
tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHKNKZKPFFKEV-WDSOQIARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564208 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidapril tert-Butyl Ester | |
CAS RN |
89371-38-0 | |
| Record name | tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)





![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
